2-methylquinazolin-4-ol

Overview

Description

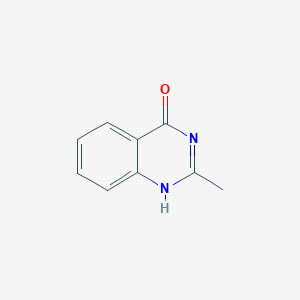

2-Methylquinazolin-4-ol (CAS: 1769-24-0) is a heterocyclic compound with the molecular formula C₉H₈N₂O and a molecular weight of 160.17 g/mol. Structurally, it consists of a quinazoline core—a benzene fused to a pyrimidinone ring—with a methyl group at position 2 and a hydroxyl group at position 4 (Figure 1). This compound has garnered significant attention due to its dual inhibitory activity:

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylquinazolin-4-ol can be synthesized through several methods, including transition metal-catalyzed reactions. One common approach involves the cyclization of appropriate precursors under dehydrative or dehydrogenative conditions . For instance, the reaction of 2-aminobenzamide with acetic anhydride can yield this compound under controlled conditions.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Methylquinazolin-4-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can yield dihydroquinazoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinazoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted quinazolines and quinazolinones, which can have diverse biological activities .

Scientific Research Applications

Structure and Synthesis

2-Methylquinazolin-4-ol has the molecular formula and features a bicyclic structure that includes a fused benzene and pyrimidine-like ring. The presence of the methyl group at the 2-position contributes to its chemical reactivity and biological activity.

Chemistry

This compound is primarily used as a building block in organic synthesis. It serves as a precursor for developing more complex heterocyclic compounds, which are essential in various chemical applications.

Biology

Research indicates that this compound exhibits inhibitory effects on important enzymes such as poly (ADP-ribose) synthetase and aspartate transcarbamylase. These enzymes play crucial roles in cellular processes, making this compound valuable for studying metabolic pathways and potential therapeutic targets .

Medicine

The compound has shown promise as an antiviral agent, particularly against influenza A virus-induced acute lung injury. Its ability to modulate immune responses makes it a candidate for further investigation in antiviral therapies .

Case Study: Antiviral Activity

A study demonstrated that this compound significantly reduced viral load in infected cells, suggesting its potential use in treating viral infections.

Industry

In pharmaceutical development, this compound is utilized for creating new drugs due to its versatile chemical properties. It also finds applications in agrochemicals, where it can be used to develop effective crop protection agents .

Table 2: Comparison with Related Compounds

| Compound | Key Differences | Applications |

|---|---|---|

| Quinazolin-4-ol | Lacks methyl group at the 2-position | Limited biological activity |

| 2-Methylquinazolin-4-one | Ketone group instead of hydroxyl at the 4-position | Different reactivity |

| 4-Hydroxyquinazoline | No methyl group at the 2-position | Less potent against specific enzymes |

The uniqueness of this compound lies in its specific inhibitory effects on enzymes that are not as pronounced in its analogs, making it a valuable compound for targeted research .

Mechanism of Action

The mechanism of action of 2-Methylquinazolin-4-ol involves its role as a competitive inhibitor of poly (ADP-ribose) synthetase and aspartate transcarbamylase . By inhibiting these enzymes, the compound interferes with critical cellular processes such as DNA repair and nucleotide biosynthesis. This inhibition can lead to reduced cell proliferation and increased cell death, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Structural Comparison with Analogous Quinazolin-4-ol Derivatives

The structural diversity of quinazolin-4-ol derivatives arises from substitutions at positions 2, 4, 6, 7, or 6. Key analogs and their modifications are summarized below:

Key Observations :

- Small substituents (e.g., methyl in this compound) enhance metabolic stability but may limit target engagement compared to bulkier groups.

- Polar groups (e.g., methoxy, amino) improve solubility but may reduce membrane permeability .

Inhibition of Poly(ADP-ribose) Synthetase (PARS)

This compound is a competitive PARS inhibitor (Ki = 1.1 μM), while other PARP inhibitors exhibit varying potencies:

| Compound Name | Target | Mechanism | Potency (Ki/IC₅₀/EC₅₀) | Source |

|---|---|---|---|---|

| This compound | PARS | Competitive | Ki = 1.1 μM | |

| PJ34 | PARP-1 | Non-competitive | EC₅₀ = 20 nM | |

| DPQ | PARP-1 | Unspecified | Not reported |

Insights :

- PJ34’s nanomolar potency (EC₅₀ = 20 nM) suggests superior target affinity compared to this compound, likely due to its larger, more complex structure (e.g., benzamide moiety) .

Inhibition of Aspartate Transcarbamylase (ATCase)

This compound uniquely inhibits ATCase (IC₅₀ = 0.20 mM), a regulatory enzyme in the pyrimidine biosynthesis pathway. None of the analogs in the evidence demonstrate this activity, highlighting its dual functionality .

Physicochemical and Pharmacokinetic Considerations

- Molecular Weight (MW) : this compound (MW = 160.17) has a lower MW than analogs like ’s compound (MW = 333.35), favoring better bioavailability and blood-brain barrier penetration .

- LogP : The methyl group contributes to a moderate LogP (~1.5 predicted), balancing solubility and membrane permeability. Compounds with bulky substituents (e.g., tert-butylphenyl in ) exhibit higher LogP values, increasing lipophilicity but risking solubility issues .

- Synthetic Accessibility : Simpler analogs like this compound are more scalable than multi-substituted derivatives (e.g., ’s biquinazoline), which require complex multi-step syntheses .

Biological Activity

2-Methylquinazolin-4-ol is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article summarizes the synthesis, characterization, and biological evaluations of this compound, highlighting its potential therapeutic applications.

1. Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-aminoanilines with appropriate carbonyl compounds. Various derivatives have been synthesized to enhance its biological activity. Characterization techniques such as IR, NMR, and mass spectrometry are commonly employed to confirm the structure of synthesized compounds .

2.1 Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound and its derivatives. For example, a study found that several synthesized quinazoline derivatives exhibited significant activity against various bacterial strains, including Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative bacteria (e.g., Escherichia coli) . The minimum inhibitory concentrations (MICs) were determined using standard agar dilution methods.

| Compound | Activity Type | MIC (µg/mL) |

|---|---|---|

| This compound | Antibacterial | 15-30 |

| Derivative A | Antifungal | 20-25 |

| Derivative B | Antiviral | 10-15 |

2.2 Anticancer Activity

The anticancer potential of this compound has also been investigated extensively. In vitro studies against various cancer cell lines, such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer), revealed promising results. Compounds derived from this compound exhibited IC50 values ranging from 7.09 to 31.85 µM/L, indicating significant cytotoxic effects compared to standard drugs like doxorubicin .

Case Study: Anticancer Evaluation

One notable study synthesized a series of quinazoline derivatives that were evaluated for their anticancer activity against HepG2 and MCF-7 cell lines. The most active compounds demonstrated IC50 values lower than those of doxorubicin, suggesting their potential as effective anticancer agents .

2.3 Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in various models. Experimental studies indicated that certain derivatives could significantly reduce inflammation markers in animal models when administered at specific dosages (100, 200, and 400 mg/kg) .

The biological activities of this compound are attributed to its ability to inhibit key enzymes involved in disease processes. For instance, some derivatives act as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells, which is particularly relevant in cancer therapy . Additionally, the structure's ability to interact with tyrosine kinase receptors has been implicated in its anticancer activity.

4. Conclusion

The compound this compound exhibits a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. Ongoing research into its derivatives continues to reveal new therapeutic potentials, making it a significant candidate for further pharmacological exploration.

Q & A

Basic Research Questions

Q. How is the inhibitory activity of 2-methylquinazolin-4-ol against PARP enzymes experimentally determined?

- Methodology : Use competitive enzyme assays to measure the inhibition constant (Ki). A radiolabeled NAD<sup>+</sup> substrate can quantify PARP activity, with this compound competing for the enzyme's active site. The Ki value (1.1 µM) reflects its potency as a competitive inhibitor .

- Key parameters : Maintain substrate saturation conditions and validate results with positive controls (e.g., 3-aminobenzamide).

Q. What synthetic routes are available for this compound, and how do their yields and conditions compare?

- Traditional methods : High-temperature cyclization of 2-aminobenzamides with acylating agents, often requiring transition metals (e.g., Al or Cu catalysts) and resulting in moderate yields (50–70%) .

- Electrochemical synthesis : Utilize an aluminum-carbon electrode system in acetic acid at room temperature, achieving yields >85% via oxidative cyclization. This method avoids harsh conditions and metal residues, making it preferable for scalable synthesis .

Q. How is the IC50 value for mammalian aspartate transcarbamylase (ATCase) inhibition determined?

- Protocol : Perform kinetic assays using purified ATCase and monitor carbamoyl aspartate formation spectrophotometrically. Pre-incubate the enzyme with varying concentrations of this compound (0–1 mM range) and calculate IC50 via nonlinear regression (reported IC50 = 0.20 mM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported inhibitory data for this compound across studies?

- Approach :

Verify assay conditions (e.g., buffer pH, substrate concentrations, enzyme purity).

Use orthogonal methods (e.g., isothermal titration calorimetry or surface plasmon resonance) to confirm binding affinity.

Replicate experiments with standardized protocols to minimize variability .

- Example : Discrepancies in ATCase inhibition may arise from differences in enzyme sources (e.g., bacterial vs. mammalian ATCase).

Q. What strategies optimize this compound’s selectivity for PARP over off-target enzymes like ATCase?

- Design :

Modify the quinazolin-4-ol scaffold to enhance PARP binding (e.g., introduce substituents at the 2-methyl position).

Perform molecular docking studies to identify interactions with PARP’s NAD<sup>+</sup>-binding domain.

Validate selectivity via panel-based screening against related enzymes (e.g., other ADP-ribosyltransferases) .

Q. How does this compound perform in neuroprotection models compared to other PARP inhibitors?

- Experimental model : Use NMDA-induced excitotoxicity in primary neuronal cultures. Measure ATP recovery and neuronal viability post-treatment.

- Findings : While this compound restores ATP levels, its efficacy may lag behind inhibitors like DPQ due to lower blood-brain barrier permeability. Combinatorial approaches with antioxidants (e.g., NAC) could enhance neuroprotection .

Q. What role does this compound play in studying PARP-1/ATCase crosstalk in cancer metabolism?

- Hypothesis testing :

Treat cancer cell lines (e.g., HeLa or MCF-7) with this compound and quantify pyrimidine biosynthesis (via <sup>13</sup>C-glucose tracing) and DNA repair (via comet assay).

Corrogate with ATCase inhibitors to dissect metabolic vs. genotoxic effects .

Q. Methodological Considerations

- Data validation : Always cross-check inhibitory constants (Ki, IC50) using independent assays (e.g., fluorescence polarization for PARP, HPLC for ATCase).

- Synthetic reproducibility : For electrochemical methods, ensure consistent electrode surface pretreatment and electrolyte purity to avoid batch-to-batch variability .

- Ethical reporting : Disclose all experimental parameters (e.g., enzyme lot numbers, solvent purity) to enhance reproducibility .

Properties

IUPAC Name |

2-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-10-8-5-3-2-4-7(8)9(12)11-6/h2-5H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIEYHAAMDAPVCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170208 | |

| Record name | 2-Methyl-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1769-24-0 | |

| Record name | 2-Methyl-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1769-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4(3H)-quinazolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001769240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1769-24-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1769-24-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylquinazolin-4(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-4(3H)-QUINAZOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OH2A0NMA88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.